4-Nitro-1H-indole-2-carboxylic acid
Overview
Description
4-Nitro-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications . The presence of a nitro group at the 4-position and a carboxylic acid group at the 2-position of the indole ring makes this compound particularly interesting for various chemical and biological studies.
Preparation Methods
The synthesis of 4-Nitro-1H-indole-2-carboxylic acid typically involves the nitration of indole derivatives followed by carboxylation. One common method includes the reaction of 4-nitroindole with carbon dioxide under high pressure and temperature in the presence of a suitable catalyst . Industrial production methods may involve similar steps but are optimized for higher yields and cost-effectiveness.
Chemical Reactions Analysis
4-Nitro-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Coupling Reactions: The carboxylic acid group can participate in coupling reactions to form amides or esters.
Common reagents and conditions used in these reactions include acids, bases, and various catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Nitro-1H-indole-2-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Nitro-1H-indole-2-carboxylic acid involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects . The carboxylic acid group can form hydrogen bonds with target proteins, influencing their activity .
Comparison with Similar Compounds
4-Nitro-1H-indole-2-carboxylic acid can be compared with other indole derivatives such as:
Indole-3-carboxylic acid: Lacks the nitro group, leading to different reactivity and biological activity.
4-Amino-1H-indole-2-carboxylic acid: The nitro group is replaced with an amino group, which significantly alters its chemical and biological properties.
Indole-2-carboxylic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
Properties
IUPAC Name |
4-nitro-1H-indole-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O4/c12-9(13)7-4-5-6(10-7)2-1-3-8(5)11(14)15/h1-4,10H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDWCXENHATUMDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(N2)C(=O)O)C(=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70559499 | |
Record name | 4-Nitro-1H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70559499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16732-60-8 | |
Record name | 4-Nitro-1H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70559499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-nitro-1H-indole-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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